molecular formula C22H16N6O2 B14655985 (1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene CAS No. 52005-37-5

(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene

Cat. No.: B14655985
CAS No.: 52005-37-5
M. Wt: 396.4 g/mol
InChI Key: GUBNHCVJPAIXPA-UHFFFAOYSA-N
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Description

(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene is a complex organic compound characterized by its unique structure, which includes a nitronaphthalene moiety, a phenyldiazenyl group, and a triazene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene typically involves a multi-step process:

    Formation of the Nitronaphthalene Moiety: This can be achieved through nitration of naphthalene using a mixture of concentrated sulfuric acid and nitric acid.

    Synthesis of the Phenyldiazenyl Group: This involves the diazotization of aniline followed by coupling with a suitable aromatic compound.

    Triazene Linkage Formation: The final step involves the reaction of the nitronaphthalene derivative with the phenyldiazenyl compound under controlled conditions, often using a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Used in the development of advanced materials such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene involves its interaction with molecular targets such as enzymes and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The triazene linkage can also participate in the formation of reactive species that can disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-2-ene: Similar structure but with a different triazene linkage.

    (1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-3-ene: Another isomer with a different triazene linkage.

    (1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-4-ene: Yet another isomer with a different triazene linkage.

Uniqueness

The uniqueness of (1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene lies in its specific triazene linkage and the combination of functional groups, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

52005-37-5

Molecular Formula

C22H16N6O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(4-nitronaphthalen-1-yl)diazenyl]-2-phenyldiazenylaniline

InChI

InChI=1S/C22H16N6O2/c29-28(30)22-15-14-19(17-10-4-5-11-18(17)22)25-27-26-21-13-7-6-12-20(21)24-23-16-8-2-1-3-9-16/h1-15H,(H,25,26)

InChI Key

GUBNHCVJPAIXPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2NN=NC3=CC=C(C4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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